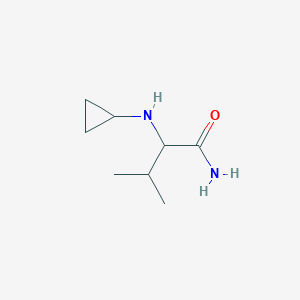
2-(Cyclopropylamino)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-methylbutanamide is an organic compound that features a cyclopropylamino group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-methylbutanamide typically involves the reaction of cyclopropylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-methylbutanoic acid
- 2-(Cyclopropylamino)-3-methylbutanol
- 2-(Cyclopropylamino)-3-methylbutylamine
Uniqueness
2-(Cyclopropylamino)-3-methylbutanamide is unique due to its specific amide structure, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
2-(Cyclopropylamino)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Characteristics
The compound's structure features a cyclopropyl group attached to an amino group, which is crucial for its biological activity. The presence of the cyclopropyl moiety may enhance the compound's interaction with various biological targets due to its unique steric and electronic properties.
Research indicates that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest that it may selectively bind to certain receptors involved in neurotransmission. Further investigations using radiolabeled compounds or computational docking simulations are necessary to elucidate these interactions fully .
Biological Activity Profiles
The biological activity profiles of this compound have been estimated using computer-aided methods. These analyses suggest that the compound may exhibit various mechanisms of action, including:
- Neurotransmitter modulation : Potential effects on serotonin and dopamine pathways.
- Antimicrobial properties : Investigated for its ability to inhibit bacterial growth.
- Anti-inflammatory effects : Explored for potential applications in reducing inflammation in various conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neurotransmitter Modulation | Potential influence on mood and cognition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammation markers |
Synthetic Pathways
The synthesis of this compound involves multiple synthetic routes. These methods are essential for producing the compound in sufficient quantities for biological testing. Notably, the synthesis can be optimized for large-scale production, which is critical for further research and potential therapeutic applications .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O/c1-5(2)7(8(9)11)10-6-3-4-6/h5-7,10H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
LWQDDXRAFJWWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















